molecular formula C9H8N2O2S B1622408 methyl N-(1,3-benzothiazol-2-yl)carbamate CAS No. 28953-24-4

methyl N-(1,3-benzothiazol-2-yl)carbamate

Cat. No.: B1622408
CAS No.: 28953-24-4
M. Wt: 208.24 g/mol
InChI Key: YKWJTPUXFFRTFG-UHFFFAOYSA-N
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Description

Methyl N-(1,3-benzothiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The benzothiazole moiety is a privileged structure in drug design due to its ability to interact with various biological targets.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl N-(1,3-benzothiazol-2-yl)carbamate are not fully understood yet. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzothiazole derivatives can bind to the colchicine binding site, separate from the binding sites of clinically used microtubule-targeting agents . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the effects of this compound may change over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that the effects of this compound may vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways . This suggests that this compound may be involved in metabolic pathways, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that this compound may be transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-known. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that this compound may be localized in specific compartments or organelles within the cell, and this localization may influence its activity or function .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dimethylformamide and catalysts like piperidine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-(1,3-benzothiazol-2-yl)carbamate include other benzothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups that confer distinct chemical and biological properties. Its carbamate group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl N-(1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)11-8-10-6-4-2-3-5-7(6)14-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWJTPUXFFRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393286
Record name methyl N-(1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28953-24-4
Record name methyl N-(1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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